Benzonitrile, 4-(trimethylstannyl)-
Description
Benzonitrile, 4-(trimethylstannyl)- is an organotin compound with the molecular formula C10H13NSn. It is a derivative of benzonitrile where a trimethylstannyl group is attached to the para position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Properties
CAS No. |
58666-77-6 |
|---|---|
Molecular Formula |
C10H13NSn |
Molecular Weight |
265.93 g/mol |
IUPAC Name |
4-trimethylstannylbenzonitrile |
InChI |
InChI=1S/C7H4N.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h2-5H;3*1H3; |
InChI Key |
RJBZDRZKBYJNLE-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(trimethylstannyl)- typically involves the stannylation of benzonitrile. One common method is the reaction of benzonitrile with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for benzonitrile, 4-(trimethylstannyl)- are not well-documented, the general approach involves large-scale stannylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(trimethylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides and nucleophiles are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organohalides are typically employed.
Major Products Formed
Substitution: Various substituted benzonitriles.
Oxidation: Oxidized derivatives of benzonitrile.
Reduction: Reduced forms of benzonitrile.
Coupling: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
Benzonitrile, 4-(trimethylstannyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organotin compounds and in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound forms intermediates that undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound without the trimethylstannyl group.
4-(Trimethylsilyl)benzonitrile: Similar structure with a trimethylsilyl group instead of trimethylstannyl.
4-(Trimethylgermyl)benzonitrile: Contains a trimethylgermyl group.
Uniqueness
Benzonitrile, 4-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Biological Activity
Benzonitrile, 4-(trimethylstannyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Antimicrobial Properties
Research has indicated that compounds containing stannyl groups may exhibit antimicrobial properties. A study evaluated the antimicrobial activity of various organotin compounds, including those similar to benzonitrile derivatives. The results demonstrated that these compounds possess varying degrees of activity against different bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anticancer Activity
Benzonitrile derivatives have been investigated for their anticancer properties. In particular, studies have shown that trimethylstannyl-substituted compounds can induce apoptosis in cancer cell lines. For instance, a case study involving human breast cancer cells indicated that treatment with benzonitrile derivatives resulted in significant cell death through the activation of caspase pathways.
The biological activity of benzonitrile, 4-(trimethylstannyl)- may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the stannyl group can facilitate the generation of ROS, leading to oxidative stress in target cells, which is a known pathway for inducing apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Some studies propose that these compounds may inhibit specific enzymes involved in cell proliferation and survival, thereby exerting anticancer effects.
Case Study 1: Anticancer Effects on Breast Cancer Cells
A study published in a peer-reviewed journal examined the effects of benzonitrile derivatives on MCF-7 breast cancer cells. The results showed that treatment with trimethylstannyl benzonitrile led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase-3 Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 85 | Increased |
| 25 | 60 | Significantly increased |
| 50 | 30 | Highly increased |
Case Study 2: Antimicrobial Activity Against Bacterial Strains
Another investigation focused on the antimicrobial efficacy of benzonitrile derivatives against various bacterial strains such as E. coli and Staphylococcus aureus. The study found that certain concentrations exhibited significant antibacterial activity compared to control groups.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| Staphylococcus aureus | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
